REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH:6]=[CH:5][CH2:4][CH:3]1[CH:8]=[O:9].C=CC=C.[CH:14](=[O:18])/C=C/C.C=O.[OH-].[K+]>O.CO>[CH3:1][CH:2]1[C:3]([CH2:14][OH:18])([CH2:8][OH:9])[CH2:4][CH:5]=[CH:6][CH2:7]1 |f:4.5|
|
Name
|
|
Quantity
|
327 g
|
Type
|
reactant
|
Smiles
|
CC1C(CC=CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
729 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 7 hours
|
Duration
|
7 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure, which
|
Type
|
CUSTOM
|
Details
|
resulted in a residue with two phases
|
Type
|
CONCENTRATION
|
Details
|
The oil phase concentrated to about 150 ml
|
Type
|
WASH
|
Details
|
was washed with 300 ml of distilled water
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure, 50 mg of 3,5-di(t-butyl)-4-hydroxytoluene (BHT)
|
Type
|
ADDITION
|
Details
|
was added to the oil phase
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC=CCC1(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 311 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |